molecular formula C12H20ClN B1285184 2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride CAS No. 1049773-92-3

2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride

Cat. No.: B1285184
CAS No.: 1049773-92-3
M. Wt: 213.75 g/mol
InChI Key: HGIZORANSIDRMU-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a methyl group attached to the nitrogen atom and a benzyl group substituted with a methyl group at the ortho position. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride typically involves the alkylation of 2-methylbenzylamine with 2-chloropropane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified by recrystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.

    Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles to form substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides, nitroso derivatives.

    Reduction: Corresponding amines, hydrocarbons.

    Substitution: Substituted amines with various functional groups.

Scientific Research Applications

2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(2-methylbenzyl)amine: A structurally similar compound with a methyl group attached to the nitrogen atom.

    2-Methylbenzylamine: Lacks the additional propyl group present in 2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride.

    N-(2-Methylbenzyl)-2-propen-1-amine hydrochloride: Contains a propenyl group instead of a propyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-10(2)8-13-9-12-7-5-4-6-11(12)3;/h4-7,10,13H,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIZORANSIDRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049773-92-3
Record name Benzenemethanamine, 2-methyl-N-(2-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049773-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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